cis-8-Eicosenoic acid methyl ester
Description
Contextualizing Fatty Acid Methyl Esters (FAMEs) in Biological and Chemical Sciences
Fatty acid methyl esters (FAMEs) are esters derived from the reaction of fatty acids with methanol. nih.gov This conversion, typically achieved through a process called transesterification, is a cornerstone of lipid analysis. caymanchem.com The primary reason for this chemical modification is to increase the volatility of the fatty acids, which have high molecular weights, making them suitable for analysis by gas chromatography (GC). nih.gov This analytical technique allows for the separation, identification, and quantification of individual fatty acids within a complex biological sample. caymanchem.comnih.gov
The applications of FAME analysis are extensive and cut across various scientific disciplines:
Biomedical Research: FAME analysis is crucial for studying lipid metabolism and its connection to various diseases, including metabolic disorders and cardiovascular conditions. By profiling fatty acids in blood, tissues, and cells, researchers can identify biomarkers for disease progression and treatment response. caymanchem.com
Microbiology: The unique fatty acid profiles of microorganisms act as "microbial fingerprints." FAME analysis is used to characterize and identify bacterial species and to study the impact of environmental factors on microbial communities. researchgate.net
Industrial Applications: FAMEs are the primary molecules in biodiesel, a renewable and biodegradable alternative to petroleum diesel. researchgate.netcaymanchem.com They are also used in the manufacturing of detergents, lubricants, surfactants, and fragrances. caymanchem.com
The conversion of fatty acids to their methyl esters is not only for analytical convenience but also to alter their chemical properties, such as reducing the potential for corrosion that free fatty acids can cause to metals in engines and production facilities. researchgate.net
Structural Isomerism of Eicosenoic Acid Methyl Esters: Significance of the cis-8 Position
Eicosenoic acid is a monounsaturated fatty acid with a 20-carbon chain. The term "isomerism" refers to the existence of molecules that have the same molecular formula but different arrangements of atoms. For eicosenoic acid methyl esters (C21H40O2), this isomerism is determined by the position and configuration of the single double bond in the carbon chain. nih.govnih.gov The designation "cis-8" specifies that the double bond is located between the 8th and 9th carbon atoms (counting from the carboxyl group) and that the hydrogen atoms attached to the double-bonded carbons are on the same side of the chain, resulting in a kinked structure.
This is distinct from other positional isomers, such as:
cis-11-Eicosenoic acid methyl ester (Gondoic acid methyl ester): The double bond is at the 11th position. nih.gov
cis-13-Eicosenoic acid methyl ester: The double bond is at the 13th position. nih.gov
The specific location of the double bond is not a trivial detail; it significantly influences the molecule's physical and biological properties. A study investigating the effects of various cis-eicosenoic acid positional isomers (c-20:1 PIs) on mouse preadipocyte cells found that different isomers had markedly different effects on fat cell development (adipogenesis) and lipid accumulation. The research demonstrated that treatment with these isomers significantly decreased cellular triglyceride content compared to oleic acid. Furthermore, the cells absorbed the different positional isomers at significantly different rates, leading to altered fatty acid metabolism. researchgate.net While this study highlights the general importance of the double bond's position, specific research into the unique biological effects imparted by the cis-8 position remains less common compared to its cis-11 counterpart.
Current Research Landscape and Knowledge Gaps Regarding cis-8-Eicosenoic Acid Methyl Ester
The current body of research on this compound itself is limited, with much of the available information pertaining to its parent fatty acid, cis-8-eicosenoic acid. The parent acid has been identified as a component (6% of the fatty acid pool) in the seed oil of Buckinghamia collina, a species of tree in the Proteaceae family. caymanchem.com Furthermore, studies on the free fatty acid have shown it can potentiate acetylcholine (B1216132) receptor channel currents in a manner that may be relevant to cellular signaling pathways. caymanchem.com It has also been used as a biomarker of fatty acid intake in observational studies. iarc.fr
The primary role of this compound in the current research landscape appears to be as an analytical standard. hmdb.ca Its well-defined chemical structure and properties make it a reliable reference compound for the accurate identification and quantification of cis-8-eicosenoic acid in various samples using techniques like gas chromatography.
A significant knowledge gap exists concerning the specific biological activities and potential applications of the methyl ester form of this fatty acid. While research has begun to explore the differential effects of various eicosenoic acid positional isomers, the unique role of the cis-8 isomer is not well-defined. researchgate.net In contrast, more extensive research is available for other isomers like cis-11-eicosenoic acid (gondoic acid), which is known to be present in various plant oils and has been investigated in the context of neurodegenerative disorders and as a potential biomarker for depression. caymanchem.comrupahealth.comsigmaaldrich.com This disparity highlights a clear gap in the lipidomics field, indicating that the specific metabolic pathways, biological functions, and potential therapeutic relevance of this compound are areas ripe for future investigation.
Data Tables
Table 1: Chemical Properties of Eicosenoic Acid Methyl Ester Isomers
| Property | This compound | cis-11-Eicosenoic Acid Methyl Ester | cis-13-Eicosenoic Acid Methyl Ester |
| IUPAC Name | methyl (Z)-icos-8-enoate nih.gov | methyl (Z)-icos-11-enoate | methyl (Z)-icos-13-enoate nih.gov |
| Molecular Formula | C21H40O2 nih.gov | C21H40O2 nih.gov | C21H40O2 nih.gov |
| Molecular Weight | 324.5 g/mol nih.gov | 324.5 g/mol | 324.5 g/mol nih.gov |
| CAS Number | 69119-99-9 nih.gov | 2390-09-2 caymanchem.com | 69120-02-1 nih.gov |
| Monoisotopic Mass | 324.302830514 Da nih.gov | 324.302830514 Da | 324.302830514 Da nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
methyl (Z)-icos-8-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h13-14H,3-12,15-20H2,1-2H3/b14-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPTUCQDUQQSJY-YPKPFQOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Natural Distribution of Cis 8 Eicosenoic Acid Methyl Ester and Its Precursors
Identification in Biological Systems and Organisms
The long-chain monounsaturated fatty acid, cis-8-eicosenoic acid, and its corresponding methyl ester, are found in various biological systems. Their presence, along with other isomers of eicosenoic acid, has been identified in a range of organisms, from microbes to plants. The distribution of these compounds is often species-specific and can be influenced by environmental and metabolic factors.
Microbial and Algal Sources
Microorganisms, including cyanobacteria, fungi, and microalgae, are known producers of a diverse array of fatty acids. The investigation of their lipid profiles has revealed the presence of various eicosenoic acid isomers, which are important for cellular functions and have potential applications in biotechnology.
Cyanobacteria, also known as blue-green algae, are a phylum of bacteria that obtain their energy through photosynthesis. Their fatty acid composition is a subject of interest for understanding their physiology and for potential biotechnological uses. While detailed fatty acid profiles for every species are not exhaustive, studies on the genus Oscillatoria have provided insights into their lipid composition.
Research on different species of Oscillatoria has shown that their fatty acid profiles are variable and can be rich in polyunsaturated fatty acids. nih.gov The fatty acid composition is a conserved trait that can be used as a phylogenetic marker to classify cyanobacteria. nih.gov Generally, cyanobacteria synthesize monoenoic fatty acids, with the double bond typically at the Δ⁹ position. nih.gov While specific identification of cis-8-eicosenoic acid in Oscillatoria sancta is not prominently documented, the known diversity of fatty acid metabolism in cyanobacteria suggests the potential for the presence of various eicosenoic acid isomers.
Table 1: General Fatty Acid Profile of Oscillatoria spp.
| Fatty Acid Type | General Observations |
|---|---|
| Saturated Fatty Acids | Present in varying amounts. |
| Monounsaturated Fatty Acids | A common component of the lipid profile. |
This table represents a generalized summary based on available data for the Oscillatoria genus.
Fungi are a rich source of lipids and have been investigated for their potential in producing various fatty acids. Aspergillus fumigatus, a ubiquitous filamentous fungus, has been a subject of such studies. While a broad range of fatty acids have been identified in A. fumigatus, the specific detection of cis-8-eicosenoic acid methyl ester is not consistently reported. However, related isomers have been found. For instance, when grown on Sabouraud's dextrose broth, Aspergillus fumigatus has been found to produce cis-11-eicosenoic acid methyl ester (C20:1). nih.gov
The production of monounsaturated fatty acids in fungi is catalyzed by enzymes known as Δ9-fatty acid desaturases. In Aspergillus fumigatus, the gene sdeA encodes a Δ9-fatty acid desaturase that is essential for the biosynthesis of unsaturated fatty acids. nih.gov This enzymatic machinery is responsible for introducing double bonds into saturated fatty acids, leading to the formation of various monounsaturated fatty acids. The study of the lipidome of Laetiporus sulphureus, another fungus, also revealed the presence of a variety of fatty acids, though specific eicosenoic acid isomers were not detailed. nih.gov
Table 2: Selected Fatty Acid Methyl Esters Identified in Aspergillus fumigatus
| Fatty Acid Methyl Ester | Common Name/Abbreviation | Reference |
|---|---|---|
| Myristoleic acid methyl ester | C14:1n9c | nih.gov |
| cis-11-Eicosenoic acid methyl ester | C20:1 | nih.gov |
This table highlights some of the fatty acid methyl esters that have been identified in Aspergillus fumigatus under specific growth conditions.
Microalgae are a diverse group of photosynthetic microorganisms that are considered a promising feedstock for biofuels and other valuable chemicals due to their ability to accumulate high levels of lipids. The fatty acid methyl ester (FAME) profiles of microalgae are species-specific and can be influenced by cultivation conditions. nih.gov
Analysis of various microalgae has shown the presence of C20 fatty acids, including monounsaturated forms (C20:1). nih.govresearchgate.net For example, a study on the green microalga Desmodesmus sp. isolated from the Tibet Plateau identified a rare ω-8 fatty acid, cis-8,11,14-docosatrienoic acid, highlighting the unique fatty acid biosynthetic pathways that can exist in microalgae. researchgate.net While the direct identification of this compound is not always specified, the presence of C20:1 isomers is a common feature in the FAME profiles of many microalgae. In the microalga Chlorella vulgaris, for instance, eicosapentaenoic acid (C20:5) is produced under optimal growth conditions, indicating the capability of these organisms to synthesize C20 fatty acids. wikipedia.org
Table 3: Examples of Microalgae with Reported C20 Fatty Acids
| Microalgae Species | C20 Fatty Acid(s) Identified | Reference |
|---|---|---|
| Various Dinophyceae | C20:4n-6, C20:5n-3 | nih.gov |
| Various Bacillariophyceae | C20:5n-3 | nih.gov |
| Desmodesmus sp. | cis-8,11,14-docosatrienoic acid (C22:3) | researchgate.net |
This table provides examples of microalgae and the C20 fatty acids that have been reported in their lipid profiles.
Plant-Derived Lipids
The seeds of many plant species are a primary source of oils, which are rich in various fatty acids. The composition of these fatty acids is genetically determined and is a key factor in the nutritional and industrial value of the oil.
The Brassicaceae family, which includes species like rapeseed and mustard, is well-known for producing oils that can be rich in long-chain monounsaturated fatty acids, including eicosenoic acid. While much of the focus has been on erucic acid (cis-13-docosenoic acid), other long-chain fatty acids are also present.
Specifically, 8(Z)-eicosenoic acid, the free fatty acid form of cis-8-eicosenoic acid, has been identified in the seed oil of Brassica collina. The fatty acid profile of Galician landraces of Brassica napus and Brassica rapa revealed an eicosenoic acid content of 8–9%. nih.gov The specific isomer was not always detailed in these broad surveys, but they establish the presence of significant amounts of C20:1 fatty acids in these plants.
Table 4: Eicosenoic Acid Content in Seed Oils of Selected Brassica Species
| Plant Species | Eicosenoic Acid Content (% of total fatty acids) | Reference |
|---|---|---|
| Brassica napus (landraces) | 8-9% | nih.gov |
This table shows the approximate content of eicosenoic acid found in the seed oils of specific Brassica landraces.
Propolis Composition Analysis
Propolis, a resinous mixture produced by honeybees from tree buds, sap flows, or other botanical sources, is known for its complex and variable chemical composition. Analysis of the fatty acid content of propolis from different geographical locations has revealed the presence of eicosenoic acid, a 20-carbon monounsaturated fatty acid, as a notable constituent. It is important to note that scientific analyses typically identify the fatty acid (e.g., eicosenoic acid) itself, while the methyl ester form is a derivative prepared for analytical techniques like gas chromatography.
In a study of propolis from various regions of Turkey, eicosenoic acid was identified as a key fatty acid. tandfonline.com Specifically, in samples from Adana, eicosenoic acid was the dominant fatty acid, accounting for 24.51% of the total fatty acid composition. tandfonline.com This study highlighted the variability of fatty acid profiles based on the geographical origin of the propolis. While some samples were rich in eicosenoic acid, others had higher concentrations of palmitic acid or cis-11,14-eicosadienoic acid. tandfonline.com
Similarly, research on Jordanian propolis identified cis-11-eicosenoic acid at a concentration of 1.2% of the total fatty acids. nih.govnih.gov This finding, along with analyses of Algerian propolis that also confirmed the presence of eicosenoic acid (ranging from 0.23% to 12.86%), underscores that while present, the specific isomer and its concentration can vary significantly. researchgate.net The diversity in these findings points to the lack of a standard consensus on the exact fatty acid composition of propolis, which is heavily influenced by the local flora visited by the bees. scielo.org.za
Fatty Acid Composition in Propolis Samples from Different Regions
This table summarizes the percentage of selected fatty acids found in propolis from various geographical locations as reported in scientific literature. Note that analyses often report on the parent fatty acid, not the methyl ester.
| Fatty Acid | Turkish Propolis (Adana) tandfonline.com | Jordanian Propolis nih.govnih.gov | Algerian Propolis (Range) researchgate.net |
|---|---|---|---|
| Eicosenoic Acid (Isomer not specified) | 24.51% | - | 0.23% - 12.86% |
| cis-11-Eicosenoic Acid | - | 1.2% | - |
| Palmitic Acid | 10.09% | 44.5% | 0.05% - 3.71% |
| Oleic Acid | - | 24.6% | Present in all samples |
Comparative Analysis of Eicosenoic Acid Isomer Distribution Across Diverse Biological Samples
Eicosenoic acid (20:1) exists in several positional isomers, with the location of the single double bond influencing its physical and biological properties. The distribution of these isomers, including cis-8-eicosenoic acid, varies widely across different natural sources such as plant seeds, marine organisms, and microorganisms.
Cis-8-eicosenoic acid itself has been identified as a component of the fatty acid pool in the seed oil of Banksia collina, a plant from the Proteaceae family, where it constitutes 6% of the total fatty acids. caymanchem.com This highlights the role of certain plant species as a natural source of this specific isomer.
The more commonly studied isomer is cis-11-eicosenoic acid (gondoic acid). It is found in various plant oils and nuts, most notably jojoba oil. wikipedia.org It is also present in fish oils and has been identified as a human metabolite. researchgate.netnih.gov For example, studies on Jordanian propolis found cis-11-eicosenoic acid, but not the cis-8 isomer. nih.govnih.gov
Marine organisms are a significant source of long-chain fatty acids, including various eicosenoic acid isomers. Fish oils are well-known for their content of monounsaturated fatty acids, which includes isomers of eicosenoic acid. researchgate.net The industrial processing of these oils, such as deodorization, can lead to the formation of trans isomers from the natural cis forms. nih.govresearchgate.net Marine microalgae are the primary producers of many of these fatty acids, which then accumulate up the food chain. mdpi.comnih.govnih.gov
A comparative study on six different positional isomers of cis-eicosenoic acid (c-20:1) demonstrated that the position of the double bond affects their biological activity. researchgate.net This research underscores the importance of distinguishing between isomers when analyzing biological samples. While fish oil is a known source of mixed cis-eicosenoic acids, the precise composition and the relative abundance of the cis-8 isomer compared to others like cis-11 or cis-13 are not always detailed in general analyses. researchgate.net
The analysis of fatty acid isomers remains a complex analytical challenge, often requiring sophisticated methods to differentiate between positional and geometric (cis/trans) isomers. rsc.orgresearchgate.net
Distribution of Eicosenoic Acid Isomers in Various Biological Sources
This table provides a comparative look at the occurrence of different eicosenoic acid isomers in selected natural sources. The presence and concentration of specific isomers can vary significantly.
| Isomer | Source | Reported Concentration / Finding | Reference |
|---|---|---|---|
| cis-8-Eicosenoic Acid | Seed oil of Banksia collina | 6% of total fatty acids | caymanchem.com |
| cis-11-Eicosenoic Acid (Gondoic Acid) | Jojoba Oil | A primary constituent | wikipedia.org |
| cis-11-Eicosenoic Acid (Gondoic Acid) | Jordanian Propolis | 1.2% of total fatty acids | nih.govnih.gov |
| Eicosenoic Acid (Isomer not specified) | Turkish Propolis (Adana) | 24.51% of total fatty acids | tandfonline.com |
| Eicosenoic Acid (Isomer not specified) | Algerian Propolis | 0.23% - 12.86% of total lipids | researchgate.net |
| cis-Eicosenoic Acid (mixed positional isomers) | Fish Oil | Present, known source | researchgate.net |
Biosynthesis and Metabolic Pathways Involving Cis 8 Eicosenoic Acid Methyl Ester
Enzymatic Elongation and Desaturation Pathways of Fatty Acids
The carbon backbone of cis-8-eicosenoic acid is a C20 monounsaturated fatty acid. Its synthesis begins with shorter-chain fatty acids that undergo a series of elongation and desaturation reactions.
The elongation of fatty acids is a fundamental process in lipid metabolism, occurring in the endoplasmic reticulum and catalyzed by a multi-enzyme complex known as the elongase system. This system extends the carbon chain of a fatty acid by two carbons in each cycle. For instance, the C18 fatty acid, oleic acid (C18:1), can be elongated to form C20 fatty acids. The elongation of oleic acid to cis-11-eicosenoic acid (gondoic acid) is a known pathway in various organisms, including plants. nih.govmedchemexpress.comnih.govgerli.comhealthmatters.io While both cis-8-eicosenoic acid and cis-11-eicosenoic acid are C20 monounsaturated fatty acids, the position of the double bond distinguishes them and points to different biosynthetic routes.
The synthesis of C20 fatty acids from C18 precursors is a critical step. nih.gov In some marine teleosts, the conversion of C18 polyunsaturated fatty acids to their C20 counterparts is well-documented, although the efficiency of this process can vary between species. nih.gov For example, studies on cell lines from turbot (Scophthalmus maximus) and Atlantic salmon (Salmo salar) have shown differences in their ability to elongate C18 fatty acids, highlighting the specificity and regulation of the elongase enzymes. nih.gov
The introduction of a double bond into a saturated fatty acid chain is catalyzed by a class of enzymes called fatty acid desaturases. wikipedia.org These enzymes are highly specific for the position at which they introduce the double bond. The synthesis of cis-8-eicosenoic acid requires a Δ8-desaturase, an enzyme that introduces a double bond at the 8th carbon position from the carboxyl end of the fatty acid. wikipedia.orgnih.gov
Δ8-desaturases have been identified in various organisms, including the protist Euglena gracilis and the plant Borago officinalis. wikipedia.orgnih.gov These enzymes can act on C18 and C20 fatty acid substrates. wikipedia.org For the synthesis of cis-8-eicosenoic acid, a Δ8-desaturase would act on a C20 saturated fatty acid, arachidic acid (C20:0), or a C20 monounsaturated fatty acid with a pre-existing double bond at a different position. The cis configuration of the double bond is a characteristic feature of these enzymatic reactions. nih.gov
The substrate specificity of desaturases is a key determinant of the final fatty acid profile of an organism. For example, Δ9-desaturases, which are widespread in nature, convert stearic acid (C18:0) to oleic acid (C18:1Δ9). nih.gov In contrast, the presence of a Δ8-desaturase allows for the production of fatty acids with a double bond at the 8th position, such as cis-8-eicosenoic acid. wikipedia.orgnih.gov
| Enzyme | Substrate(s) | Product(s) | Organism Example |
| Δ8-Desaturase | C20:0 (Arachidic acid) | cis-8-Eicosenoic acid | Euglena gracilis |
| Δ9-Desaturase | C18:0 (Stearic acid) | Oleic acid | Widespread |
| Fatty Acid Elongase | C18:1 (Oleic acid) | cis-11-Eicosenoic acid | Plants |
Biological Methyl Esterification Processes of Fatty Acids
The final step in the formation of cis-8-eicosenoic acid methyl ester is the esterification of the free fatty acid with a methyl group. In biological systems, this reaction is catalyzed by fatty acid methyltransferases (FAMTs). nih.govnih.gov These enzymes utilize S-adenosylmethionine (AdoMet) as the methyl donor to convert free fatty acids into their corresponding fatty acid methyl esters (FAMEs). nih.govnih.gov
FAMT activity has been characterized in mycobacteria, and the responsible enzymes have been identified and studied. nih.govnih.gov The biochemical characterization of FAMTs has revealed their substrate specificity and catalytic mechanism, providing a basis for their use in biotechnological applications. nih.gov The availability of AdoMet within the cell can be a limiting factor for FAME production. nih.gov
Genetic Engineering Strategies for Targeted Production in Model Organisms (e.g., Escherichia coli)
The production of specific FAMEs, such as this compound, in model organisms like Escherichia coli is a promising area of metabolic engineering. nih.gov E. coli is an attractive host due to its well-characterized genetics and rapid growth. However, it does not naturally produce long-chain monounsaturated fatty acids like eicosenoic acid or their methyl esters.
To achieve the production of this compound in E. coli, several genetic modifications would be necessary:
Introduction of a Δ8-Desaturase: A gene encoding a Δ8-desaturase from an organism like Euglena gracilis would need to be introduced and expressed in E. coli. nih.gov This would enable the synthesis of fatty acids with a double bond at the 8th position.
Expression of a Fatty Acid Elongase: To produce the C20 backbone, an elongase system capable of converting C18 fatty acids to C20 fatty acids would be required. The specificity of the elongase for the desired substrate would be crucial.
Expression of a Fatty Acid Methyltransferase (FAMT): A bacterial FAMT would be needed to catalyze the final esterification step. nih.govnih.gov
Enhancing Precursor Supply: The intracellular pools of precursors, such as malonyl-CoA for fatty acid synthesis and AdoMet for methylation, may need to be increased. nih.gov This can be achieved by overexpressing relevant biosynthetic genes or deleting genes that divert these precursors to other pathways.
Previous studies have demonstrated the successful production of various FAMEs in engineered E. coli. nih.gov For example, by expressing a FAMT and thioesterases with different specificities, researchers have been able to produce a range of FAMEs. nih.gov The yields of FAMEs can be further improved by optimizing the expression levels of the heterologous enzymes and by engineering the host's metabolism to channel more carbon towards fatty acid synthesis. nih.gov
| Genetic Modification | Purpose | Key Enzyme(s) |
| Introduction of Desaturase Activity | Create the cis-8 double bond | Δ8-Desaturase |
| Introduction of Elongase Activity | Extend the fatty acid chain to C20 | Fatty Acid Elongase |
| Introduction of Esterification Activity | Convert the fatty acid to its methyl ester | Fatty Acid Methyltransferase (FAMT) |
| Enhancement of Precursor Pools | Increase the availability of building blocks | Acetyl-CoA Carboxylase, AdoMet Synthetase |
Advanced Analytical Methodologies for Cis 8 Eicosenoic Acid Methyl Ester Research
Development and Application of Certified Reference Materials and Standards for Accuracy
The accuracy and reliability of analytical methodologies in the study of cis-8-Eicosenoic acid methyl ester are fundamentally reliant on the availability and proper application of high-purity certified reference materials (CRMs) and analytical standards. These materials serve as the benchmark for instrument calibration, method validation, and quality control, ensuring that experimental results are both precise and traceable to a known standard.
The development of a certified reference material for a specific compound like this compound is a rigorous process. It involves the synthesis of the compound at a very high purity, followed by a comprehensive characterization to determine its identity and to quantify any impurities. This characterization is often performed using a combination of analytical techniques, such as nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography (GC) or liquid chromatography (LC) to assess purity. The certified value of the CRM is then assigned, complete with an uncertainty budget that accounts for all potential sources of error in the characterization process.
In the context of this compound research, these standards are crucial for the accurate quantification of this fatty acid methyl ester (FAME) in various matrices. For instance, it has been utilized as a standard for the quantification of 8(Z)-eicosenoic acid using gas chromatography. caymanchem.com The availability of well-characterized standards from commercial suppliers facilitates the standardization of analytical methods across different laboratories, enabling more comparable and reliable data in the scientific community.
Several chemical suppliers provide this compound as an analytical standard, with specified purity levels. This availability is critical for researchers to accurately calibrate their instruments and validate their analytical procedures.
Table 1: Commercially Available this compound Reference Materials
| Supplier | Product Name | CAS Number | Purity | Format |
| Cayman Chemical | 8(Z)-Eicosenoic Acid methyl ester | 69119-99-9 | ≥95% | Solution in ethanol |
| BOC Sciences | METHYL CIS-8-EICOSENOATE | 69119-99-9 | 95% | Not specified |
| AccuStandard | Methyl cis-8-eicosenoate | 69119-99-9 | Not specified | Neat |
The data in Table 1, compiled from supplier product information, highlights the availability of this compound as a reference material. caymanchem.comaccustandard.com While detailed certificates of analysis with comprehensive uncertainty evaluations are typically provided upon purchase, the stated purity levels serve as a primary indicator of the standard's quality. For highly sensitive and quantitative studies, the use of a well-defined CRM with a known uncertainty is indispensable for achieving accurate and defensible results.
Biological Roles and Molecular Activities of Cis 8 Eicosenoic Acid and Its Esters in Model Systems
Cellular and Molecular Signaling Pathways
Potentiation of Acetylcholine (B1216132) Receptor Channel Currents (by cis-8-Eicosenoic acid)
Cis-8-eicosenoic acid has been shown to potentiate acetylcholine (ACh) receptor channel currents without causing depression. caymanchem.commedchemexpress.cn This potentiation effect suggests a modulatory role for this fatty acid in cholinergic signaling, which is crucial for a variety of physiological processes, including nerve-muscle communication and cognitive functions. caymanchem.commedchemexpress.cn The ability to enhance ACh receptor currents without the subsequent desensitization or depression often seen with other modulators makes cis-8-eicosenoic acid a molecule of interest in understanding the fine-tuning of synaptic transmission. caymanchem.commedchemexpress.cn
Enhancement of Protein Kinase C Epsilon (PCKε) Phosphorylation (by cis-8-Eicosenoic acid)
In Xenopus oocytes, cis-8-eicosenoic acid has been observed to enhance the phosphorylation of a substrate peptide by Protein Kinase C epsilon (PKCε). caymanchem.commedchemexpress.cn PKCε is a member of the protein kinase C family of enzymes that are involved in a wide range of cellular processes, including signal transduction, cell proliferation, and differentiation. The activation of PKC is known to be synergistically enhanced by cis-unsaturated fatty acids in the presence of diacylglycerol. nih.gov This suggests that cis-8-eicosenoic acid can act as a regulator of endogenous PKCε, potentially influencing the phosphorylation of its target proteins and thereby modulating cellular signaling pathways. nih.gov
Immunomodulatory Effects of related Eicosenoic Acid Methyl Esters (e.g., production of inflammatory metabolites)
Research on related eicosenoid compounds, such as methyl cis-11-eicosenoate, has shed light on their potential immunomodulatory roles. In a study using PMA-differentiated THP-1 cells, a model for human macrophages, methyl cis-11-eicosenoate was investigated for its immune-stimulatory effects. nih.gov When combined with lipopolysaccharide (LPS), a potent immune stimulator, methyl cis-11-eicosenoate significantly enhanced the production of the pro-inflammatory cytokine IL-1β. nih.gov Conversely, it led to a substantial decrease in the anti-inflammatory cytokine IL-10. nih.gov This suggests that certain eicosenoic acid methyl esters can skew the immune response towards a pro-inflammatory state, which could have implications for their use as vaccine adjuvants. nih.gov Omega-3 fatty acids, a broader class of polyunsaturated fatty acids, are well-known for their immunomodulatory effects, influencing immune cell function and inflammatory pathways. nih.gov
Interactions with Microbial Systems
Antimicrobial Activities of Fatty Acid Methyl Esters from Natural Extracts
Fatty acid methyl esters (FAMEs) derived from various natural sources have demonstrated significant antimicrobial properties. researchgate.netnih.govscielo.br Extracts containing a mixture of FAMEs, including various eicosenoic acid methyl esters, have shown activity against a range of human pathogenic bacteria and fungi. researchgate.netresearchgate.net For instance, FAME extracts from the mangrove plant Excoecaria agallocha exhibited potent antibacterial and antifungal activities. scielo.brscielo.br Similarly, FAMEs from the leaves of Sesuvium portulacastrum were effective against several microorganisms, with the highest activity observed against Bacillus subtilis. researchgate.net The antimicrobial efficacy of FAMEs is often attributed to the presence of both saturated and unsaturated fatty acid esters. researchgate.netnih.gov
| Natural Source | Predominant Fatty Acid Methyl Esters | Antimicrobial Activity |
| Excoecaria agallocha (mangrove) | Palmitic acid, Lauric acid, Linolenic acid | Antibacterial and antifungal scielo.brscielo.br |
| Sesuvium portulacastrum | Palmitic acid, Oleic acid | Antibacterial and anticandidal researchgate.net |
| Linum usitatissimum (flaxseed) | Linoleic acid | Antifungal against Aspergillus species nih.gov |
| Microalgae | Erucic acid methyl ester, Arachidic acid methyl ester, Palmitic acid methyl ester, cis-11-eicosenoic methyl ester | Antibacterial and antifungal researchgate.net |
Mechanisms of Action Against Bacterial and Fungal Pathogens
The primary mechanism by which fatty acid methyl esters are thought to exert their antimicrobial effects is through the disruption of the microbial cell membrane. nih.govmdpi.com This disruption can lead to increased membrane permeability and ultimately cell lysis. nih.gov The length and degree of saturation of the fatty acid chain play a crucial role in the antimicrobial activity. nih.gov For instance, some studies suggest that unsaturated fatty acids, which can be readily converted to aldehydes and ketones, may contribute to greater antibacterial activity. nih.gov The cell wall and membrane are considered the primary targets, although other mechanisms may also be involved. nih.govmdpi.com Gram-positive bacteria have been found to be more susceptible to the action of FAMEs than Gram-negative bacteria in some studies. scielo.brscielo.br The antifungal activity is also believed to be due to membrane disruption, as well as the potential for these compounds to generate reactive oxygen species (ROS) within the fungal cells. researchgate.net
Contribution to Lipid Homeostasis and Membrane Integrity in Model Organisms
While direct research on the specific roles of cis-8-eicosenoic acid methyl ester in lipid homeostasis and membrane integrity is limited, the functions of its parent compound, cis-8-eicosenoic acid, and the broader class of long-chain monounsaturated fatty acids (MUFAs) have been studied in various model organisms. These studies provide a framework for understanding its potential contributions to fundamental cellular processes. The maintenance of lipid homeostasis is critical for cell function, and organisms from yeast to nematodes have evolved complex systems to regulate the composition of their cellular membranes.
The physical properties of cellular membranes, such as fluidity, are largely determined by the fatty acid chains within their phospholipid bilayers. nih.govnih.gov Unsaturated fatty acids, with their characteristic "kinked" structure due to cis-double bonds, increase membrane fluidity by preventing tight packing of the lipid tails. nih.gov Conversely, saturated fatty acids (SFAs) lead to more rigid membranes. nih.gov Organisms must dynamically adjust the ratio of saturated to unsaturated fatty acids to maintain optimal membrane fluidity in response to environmental changes like temperature. nih.gov
Insights from Caenorhabditis elegans
The nematode C. elegans is a powerful model organism for studying lipid metabolism and its impact on physiology. nih.gov It maintains membrane homeostasis through sophisticated regulatory mechanisms that balance the incorporation of different fatty acid types. nih.govoup.com Although most fatty acids are obtained from its bacterial diet, C. elegans can modify these lipids to suit its needs. nih.govelifesciences.org
Key to this process are fatty acid desaturase enzymes, such as FAT-5, FAT-6, and FAT-7, which introduce double bonds into saturated fatty acids, converting them into MUFAs. nih.govnih.gov For instance, FAT-6 and FAT-7 primarily convert stearic acid (18:0) into oleic acid (18:1n-9). nih.gov This regulation is crucial; mutants with deficiencies in these pathways exhibit altered membrane rigidity and associated physiological defects. oup.com The PAQR-2/IGLR-2 protein complex acts as a membrane fluidity sensor in the plasma membrane. When the membrane becomes too rigid (e.g., from cold or a diet high in SFAs), this complex activates the desaturases to produce more MUFAs and restore fluidity. nih.govnih.govnih.gov
While cis-8-eicosenoic acid is not a commonly reported endogenous fatty acid in C. elegans, as a C20:1 MUFA, its incorporation would be expected to contribute to increased membrane fluidity. Studies on other MUFAs in this model have shown their critical importance for longevity and stress resistance. nih.gov The precise effect, however, can be position-dependent; research on a different isomer, cis-2-eicosenoic acid, in cell line models showed it did not affect membrane fluidity, suggesting the location of the double bond is critical for its biophysical function. researchgate.net
Evidence from Other Model Systems
The yeast Saccharomyces cerevisiae is another valuable model for dissecting the genetics of fatty acid metabolism. nih.gov Oleaginous yeasts, such as Yarrowia lipolytica, are particularly noted for their ability to accumulate large amounts of lipids and can be genetically engineered to produce specific fatty acids. nih.govmdpi.com These systems have been used to produce various MUFAs, demonstrating the conservation of the metabolic pathways involved in their synthesis. mdpi.com The production of novel fatty acids in these yeasts underscores their potential as platforms for studying the specific effects of incorporating fatty acids like cis-8-eicosenoic acid into cellular membranes.
Direct functional data for the parent acid, cis-8-eicosenoic acid, comes from studies using Xenopus oocytes. In this system, cis-8-eicosenoic acid was found to potentiate acetylcholine receptor channel currents, indicating a role as a signaling molecule that can modulate the function of membrane-embedded proteins. caymanchem.com
The following tables summarize the key research findings regarding the role of monounsaturated fatty acids in model systems and the specific data available for eicosenoic acid isomers.
Interactive Data Tables
Table 1: Research Findings on MUFA Contribution to Membrane Properties in Model Organisms
| Finding | Model Organism/System | Key Function | Relevant Proteins/Pathways | Citation |
| Regulation of membrane fluidity | Caenorhabditis elegans | MUFAs are synthesized to counteract membrane rigidification from cold or SFA-rich diets. | FAT-5, FAT-6, FAT-7 (Δ9 desaturases); PAQR-2/IGLR-2 (fluidity sensor) | nih.govoup.comnih.gov |
| Control of lipid composition | Caenorhabditis elegans | A novel protein, FLD-1, limits the levels of highly-fluidizing polyunsaturated fatty acids to balance membrane properties. | FLD-1 | nih.gov |
| Modulation of ion channels | Xenopus oocytes | cis-8-Eicosenoic acid potentiates acetylcholine receptor channel currents. | Acetylcholine Receptor | caymanchem.com |
| Fatty acid metabolism | Saccharomyces cerevisiae | Serves as a model for understanding the genetic basis of fatty acid synthesis, degradation, and transport. | Peroxisomal β-oxidation enzymes, fatty acid synthases | nih.gov |
| Engineered lipid production | Yarrowia lipolytica | Can be genetically modified to produce high quantities of specific lipids, including various MUFAs. | Engineered metabolic pathways | nih.govmdpi.com |
Table 2: Comparative Effects of Eicosenoic Acid (20:1) Isomers in Biological Systems
| Compound | Model System | Observed Effect/Finding | Implication | Citation |
| cis-8-Eicosenoic Acid | Xenopus oocytes | Potentiates acetylcholine receptor channel currents. | Acts as a modulator of membrane protein function. | caymanchem.com |
| cis-2-Eicosenoic Acid | Differentiated SH-SY5Y cells | No effect on membrane fluidity or sAPPα secretion. | The position of the double bond is critical for the fatty acid's effect on membrane physical properties. | researchgate.net |
| cis-11-Eicosenoic Acid (Gondoic acid) | Human monocyte cell line (THP-1) | Formed by the elongation of oleic acid; can influence cytokine production. | Integrated into conserved metabolic pathways with potential roles in cellular signaling. | researchgate.net |
Biotechnological and Synthetic Research Applications of Cis 8 Eicosenoic Acid Methyl Ester
Use as a Biochemical Molecular Tool in Research Applications
In the realm of biochemical research, specific fatty acid esters serve as molecular tools to investigate cellular processes and biochemical pathways. While direct research pinpointing cis-8-eicosenoic acid methyl ester as a molecular tool is specific, the functional roles of its isomers, such as cis-11-eicosenoic acid methyl ester, provide strong inferential evidence for its potential applications. For instance, studies on cis-11-eicosenoic acid methyl ester have demonstrated its capacity to trigger immune responses. Research has shown that it can stimulate the production of inflammatory metabolites, highlighting its role in modulating immune system activities. researchgate.net This suggests that this compound could be similarly investigated for its potential to influence cellular signaling and metabolic pathways.
The investigation of such specific fatty acid methyl esters allows researchers to dissect the intricate mechanisms of lipid metabolism and its impact on cellular functions. By introducing these compounds into experimental systems, scientists can trace their metabolic fate, identify interacting proteins and enzymes, and elucidate their physiological or pathophysiological effects.
Role as a Standard for Quantification in Chromatographic Analyses
In analytical chemistry, particularly in the field of lipidomics, the accurate identification and quantification of fatty acids are paramount. Fatty acid methyl esters (FAMEs) are frequently used as standards in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) for this purpose. nih.govcustoms.go.jplabrulez.com These standards are crucial for the qualitative and quantitative analysis of fatty acid profiles in various biological and industrial samples.
Complex mixtures of FAMEs, which often include a range of saturated and unsaturated fatty acids of varying chain lengths, are commercially available to serve as reference materials. jeol.com These mixtures are used to calibrate instruments and to identify unknown fatty acids in a sample by comparing their retention times and mass spectra to those of the known standards. For example, a standard mixture might contain a series of FAMEs from C8 to C30 to cover a broad spectrum of fatty acids found in a sample. metabolomicsworkbench.org
While a specific standard for only this compound is less common than for more abundant fatty acids, its inclusion in comprehensive FAME standard mixtures allows for its precise quantification in samples where it is present. The following table illustrates a typical composition of a FAME standard mixture used in GC-MS analysis.
| Fatty Acid Methyl Ester | Abbreviation | Common Application in Analysis |
| Methyl palmitate | C16:0-Me | Quantification of saturated fatty acids |
| Methyl stearate | C18:0-Me | Quantification of saturated fatty acids |
| Methyl oleate | C18:1-Me | Quantification of monounsaturated fatty acids |
| Methyl linoleate | C18:2-Me | Quantification of polyunsaturated fatty acids |
| This compound | C20:1n-12-Me | Quantification of very-long-chain monounsaturated fatty acids |
| Methyl arachidonate | C20:4-Me | Quantification of polyunsaturated fatty acids |
| Methyl behenate | C22:0-Me | Quantification of very-long-chain saturated fatty acids |
This table is a representative example and the exact composition of standard mixtures can vary.
Engineered Biosynthesis of Very Long Chain Fatty Acid Methyl Esters in Recombinant Hosts
The industrial production of specific fatty acids and their esters often relies on biotechnological approaches, particularly the metabolic engineering of microorganisms. Oleaginous yeasts, such as Yarrowia lipolytica, and the common baker's yeast, Saccharomyces cerevisiae, are prominent hosts for the production of lipids due to their ability to accumulate high levels of fatty acids. nih.govfrontiersin.orgnih.gov
Researchers have successfully engineered these yeasts to produce very-long-chain fatty acids (VLCFAs), including monounsaturated C20 fatty acids, by manipulating their metabolic pathways. nih.govgenscript.com The key strategies involve:
Overexpression of Elongases and Desaturases: Introducing or enhancing the expression of genes encoding for fatty acid elongases and desaturases allows for the extension of the carbon chain of fatty acids and the introduction of double bonds at specific positions. google.com
Blocking Competing Pathways: Deleting or downregulating genes involved in competing metabolic pathways, such as those for β-oxidation (fatty acid degradation) or the synthesis of other lipid classes, can redirect the metabolic flux towards the desired fatty acid product. nih.gov
Enhancing Precursor Supply: Increasing the intracellular pool of precursors like acetyl-CoA and malonyl-CoA, the basic building blocks for fatty acid synthesis, is another critical step. frontiersin.org
For the production of cis-8-eicosenoic acid, a specific set of elongases and a Δ8-desaturase would be required. The engineered host would first produce a C18 fatty acid, which would then be elongated to a C20 fatty acid. Subsequently, a Δ8-desaturase would introduce a double bond at the 8th carbon position. The resulting fatty acid can then be esterified to its methyl ester form, either in vivo through the expression of an appropriate acyl-CoA:diacylglycerol acyltransferase or in vitro after extraction.
The following table summarizes some of the genetic modifications employed in yeast for the production of VLCFAs.
| Host Organism | Genetic Modification | Target Product | Research Focus |
| Yarrowia lipolytica | Overexpression of acetyl-CoA carboxylase (ACC1) and diacylglycerol acyltransferase (DGA1) | Increased total lipid content | Enhancing precursor supply and lipid storage frontiersin.org |
| Saccharomyces cerevisiae | Expression of a fatty acid reductase | Docosanol (C22 fatty alcohol) | Production of VLCFA-derived chemicals genscript.com |
| Yarrowia lipolytica | Deletion of fatty acyl-CoA synthetase (faa) and peroxisomal acyl-CoA transporter (pxa1) genes | Free fatty acids | Blocking fatty acid consumption pathways nih.gov |
Exploration of this compound as a Renewable Chemical Feedstock in Research Contexts
Fatty acid methyl esters, as a class of compounds, are at the forefront of research into renewable chemical feedstocks, most notably as the primary component of biodiesel. researchgate.net The transesterification of triglycerides from plant oils or microbial lipids yields FAMEs, which can be used as a more environmentally friendly alternative to petroleum-based diesel.
The specific properties of this compound, such as its long carbon chain and the presence of a single double bond, influence its characteristics as a potential fuel or chemical intermediate. The cis-configuration of the double bond affects its melting point and flow properties.
Beyond its potential use as a biofuel, the double bond in this compound serves as a reactive site for various chemical transformations. This opens up possibilities for its use as a platform chemical for the synthesis of a range of other valuable products, including polymers, lubricants, surfactants, and other specialty chemicals. Research in this area focuses on developing efficient catalytic processes for the conversion of such monounsaturated very-long-chain fatty acid esters into desired chemical entities.
Future Research Directions and Advanced Perspectives on Cis 8 Eicosenoic Acid Methyl Ester
Elucidation of Unique Biosynthetic Enzymes Specific to the cis-8 Double Bond Position
The biosynthesis of cis-8-eicosenoic acid involves the elongation of shorter-chain fatty acid precursors. While the general pathways of fatty acid synthesis are well-understood, the specific enzymes responsible for the introduction of a double bond at the cis-8 position of a 20-carbon chain are not fully characterized. Future research will likely focus on identifying and characterizing the specific elongase and desaturase enzymes involved in its synthesis. Understanding the control mechanisms for cis double-bond formation by fatty acid synthases is crucial. nih.govresearchgate.net For instance, studies on polyunsaturated fatty acid (PUFA) synthases have revealed that different types of dehydratase domains are utilized depending on the carbon-chain length to introduce either saturation or cis double bonds. nih.govresearchgate.net
Key areas of investigation will include:
Identification of Novel Desaturases: Screening various organisms, including microorganisms and plants, for novel desaturase enzymes with a preference for introducing a double bond at the Δ8 position of eicosanoyl-CoA.
Enzyme Specificity and Regulation: Characterizing the substrate specificity and regulatory mechanisms of these enzymes to understand how the precise positioning of the double bond is achieved.
Comparative Genomics and Proteomics: Utilizing comparative genomic and proteomic approaches to identify candidate genes and enzymes involved in the biosynthesis of cis-8-eicosenoic acid in organisms where it is found in higher abundance.
Advanced Methodologies for Stereospecific and Regiospecific Isomer Detection
The accurate detection and differentiation of cis-8-eicosenoic acid methyl ester from its various positional and geometric isomers are critical for understanding its biological roles. Current methodologies, such as gas chromatography-mass spectrometry (GC-MS), are effective but can be further enhanced. nih.gov
Future advancements are expected in the following areas:
High-Resolution Mass Spectrometry: The application of high-resolution mass spectrometry techniques, including field ionization (FI), can provide clear molecular ion information, which is often lacking in traditional electron ionization (EI) methods, especially for unsaturated fatty acid methyl esters (FAMEs). jeol.com
Tandem Mass Spectrometry (MS/MS): The development of novel MS/MS-based strategies, such as acetonitrile (B52724) chemical ionization, can help in establishing the precise position and geometry of double bonds in fatty acid methyl esters. nih.gov
Chromatographic Separation: The use of advanced capillary GC columns with highly polar stationary phases can improve the separation of closely related isomers. nih.gov Additionally, techniques like high-performance liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (HPLC/APCI-MS) offer alternative approaches for isomer characterization. mdpi.com
| Analytical Technique | Application in Isomer Detection |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and quantification of positional and geometric isomers of FAMEs. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass data for molecular and fragment ions, aiding in unambiguous identification. jeol.com |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation by analyzing fragmentation patterns to determine double bond position and geometry. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation of isomers, particularly when coupled with mass spectrometry. mdpi.com |
Investigation of Undiscovered Biological Activities in Diverse Cellular and Organismal Models
While some biological activities of eicosenoic acids are known, the specific roles of the cis-8 isomer remain largely unexplored. Future research will likely focus on a broad range of cellular and organismal models to uncover its potential physiological and pathophysiological functions.
Potential areas of investigation include:
Cell Signaling and Metabolism: Examining the role of this compound in cell signaling pathways and its impact on lipid metabolism in various cell types, including cancer cells. nih.gov
Inflammatory Responses: Investigating its potential anti-inflammatory or pro-inflammatory properties, as other fatty acid isomers have been shown to modulate inflammatory processes.
Neurological Functions: Exploring its effects on neuronal cells and its potential involvement in neurological processes, given the importance of fatty acids in brain health.
Antimicrobial Properties: Assessing its potential antimicrobial activity against a range of pathogens, as fatty acid methyl esters from various natural sources have demonstrated such properties. researchgate.net
Sustainable Production Strategies for Research-Grade this compound
The limited commercial availability of high-purity this compound can be a bottleneck for research. Developing sustainable and cost-effective production methods is therefore a key future direction.
Promising strategies include:
Metabolic Engineering of Microorganisms: Genetically engineering microorganisms, such as the yeast Yarrowia lipolytica, to produce high levels of specific fatty acids like eicosapentaenoic acid (EPA) has proven successful and could be adapted for cis-8-eicosenoic acid production. nih.govresearchgate.net
Biocatalytic Synthesis: Utilizing lipases and other enzymes as biocatalysts for the specific synthesis of this compound offers an environmentally friendly alternative to traditional chemical synthesis. mdpi.com
Extraction from Natural Sources: Identifying and optimizing extraction processes from novel microbial or plant sources that naturally produce this compound.
| Production Strategy | Description | Potential Advantages |
| Metabolic Engineering | Modifying the genetic pathways of microorganisms to enhance the production of the target compound. | High yield, scalability, and sustainability. nih.govresearchgate.net |
| Biocatalysis | Using enzymes to catalyze the synthesis of the ester from its corresponding acid and alcohol. | High specificity, mild reaction conditions, and reduced environmental impact. mdpi.com |
| Natural Source Extraction | Isolating the compound from organisms that naturally produce it. | Potentially lower initial development costs. |
Comprehensive Characterization of this compound in Untargeted Lipidomics Studies
Untargeted lipidomics, which aims to globally analyze all lipids in a biological sample, provides a powerful tool to understand the context in which this compound exists and functions. nih.gov Future untargeted lipidomics studies will be crucial for:
Mapping its Distribution: Determining the presence and abundance of this compound in various tissues, cells, and biological fluids under different physiological and pathological conditions.
Identifying Biomarker Potential: Assessing whether changes in the levels of this compound are associated with specific diseases, which could lead to its development as a biomarker. nih.gov
Understanding Metabolic Networks: Integrating data on this compound with other lipid species to build comprehensive models of lipid metabolic networks and understand its interactions and interconversions.
The application of liquid chromatography-mass spectrometry (LC/MS)-based untargeted lipidomics will be instrumental in revealing the broader significance of this compound in complex biological systems. nih.gov
Q & A
Q. What are the optimal methods for extracting and purifying cis-8-eicosenoic acid methyl ester from biological matrices?
The Bligh-Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. Tissue samples are homogenized with chloroform:methanol (2:1 v/v) to form a miscible system with water. After dilution with chloroform and water, the lipid-containing chloroform layer is isolated. This method minimizes lipid decomposition and is adaptable for isolating methyl esters like cis-8-eicosenoic acid . For purification, column chromatography or preparative GC with polar stationary phases (e.g., SP™-2560) can separate methyl esters from co-extracted lipids .
Q. What GC conditions are recommended for identifying this compound in complex mixtures?
A 75 m SP™-2560 capillary column (100% cyanopropyl polysilphenylene-siloxane) is optimal for resolving cis/trans isomers. Temperature programming (e.g., 60°C to 240°C at 3°C/min) with helium carrier gas ensures baseline separation. FAME standards (e.g., 2% cis-8,11,14-eicosatrienoic acid methyl ester) are critical for retention time validation .
Q. How can researchers verify the purity of synthesized this compound?
Certified reference materials (CRMs) such as DRE-C13115060 (this compound, CAS 69119-99-9) should be used for calibration. GC-MS with electron ionization (EI) at 70 eV confirms molecular integrity via fragmentation patterns (e.g., m/z 324.5 for [M]+). Purity ≥95% is achievable with preparative HPLC using C18 columns and methanol:acetonitrile gradients .
Advanced Research Questions
Q. How can co-eluting isomers (e.g., cis-11 vs. This compound) be resolved chromatographically?
Baseline resolution requires enhanced polarity in GC columns. The SP™-2560 column achieves this with a 0.25 mm ID and 0.2 µm film thickness. Isothermal holds at 180°C during temperature ramping improve separation. Complementary techniques like silver-ion HPLC (Ag+-HPLC) exploit differential π-complexation for isomer discrimination .
Q. What kinetic models apply to the enzymatic synthesis of this compound?
A two-step pseudo-homogeneous kinetic model is suitable for transesterification. Rate constants (k₁, k₂) for triglyceride → diglyceride → methyl ester conversion are derived via nonlinear regression of time-course data. The model accounts for methanol:oil molar ratios (6:1–12:1) and lipase activity (e.g., Candida antarctica B) at 40–60°C .
Q. How should researchers validate quantification of this compound in lipidomic studies?
Use matrix-matched calibration with internal standards (e.g., methyl heneicosanoate, CAS 6064-90-0) to correct for ionization variability in GC-MS. Limit of detection (LOD) and quantification (LOQ) are determined via signal-to-noise ratios (S/N ≥3 and ≥10, respectively). Inter-laboratory validation following ISO 17034 ensures reproducibility, with ≤5% RSD for intra-day precision .
Q. What are the challenges in distinguishing this compound from structurally similar PUFA esters in mass spectrometry?
Isomeric PUFA esters (e.g., cis-8,11,14-eicosatrienoate) share similar molecular ions (m/z 320–324). Tandem MS/MS with collision-induced dissociation (CID) at 20–30 eV generates diagnostic fragments (e.g., loss of CH₃OH for methyl esters). High-resolution MS (HRMS, Q-TOF) resolves exact masses (e.g., C21H40O2 at 324.5411 Da) to ±0.001 Da accuracy .
Methodological Considerations
- Extraction Contradictions : While Bligh-Dyer is efficient, supercritical CO₂ extraction minimizes solvent residues but requires optimization for polar methyl esters .
- GC Variability : Column aging reduces cyanopropyl phase polarity, necessitating periodic revalidation with CRMs .
- Synthesis Pitfalls : Acid-catalyzed esterification risks isomerization; enzymatic methods preserve stereochemistry but require immobilized lipases for reusability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
